
1,4-Diguanidiniumylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-diguanidiniumylbutane is dication of 1,4-diguanidinobutane arising from deprotonation of both guanidino groups; major species at pH 7.3. It is a conjugate acid of a 1,4-diguanidinobutane.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Product Formation
The electrochemical behavior of 1,4-dihalobutanes, including compounds related to 1,4-Diguanidiniumylbutane, was studied using cyclic voltammetry and controlled-potential electrolysis. This research revealed a variety of products like cyclobutane, n-butane, and others, depending on the specific compound and potential used (Pritts & Peters, 1995).
DNA-Protein Cross-Linking
1,2,3,4-diepoxybutane (DEB), a related compound, was shown to form DNA-protein cross-links (DPCs), which are significant in understanding its biological activity. This study provides insights into the proteins that form covalent DPCs in human cells (Michaelson-Richie et al., 2010).
Asymmetric Reduction in Synthesis
The asymmetric reduction of 1,4-diphenylbutane-1,4-dione, a structurally similar compound, was achieved using various reducing agents and chiral reagents. This research contributes to synthetic chemistry, especially in creating chiral molecules (Periasamy, Seenivasaperumal, & Rao, 2003).
Microbubble Size Isolation
Studies on microbubbles used in ultrasound imaging and drug delivery explored the isolation of specific size fractions, such as 1-4 µm diameter microbubbles. This research is relevant to optimizing the performance of microbubbles in various biomedical applications (Feshitan, Chen, Kwan, & Borden, 2009).
Complexation with Pillar[5]arenes
Research on the complexation of 1,4-dihalobutanes with pillar[5]arenes showed that dispersive interactions dominate the stability of these complexes. This study is important for understanding molecular interactions in supramolecular chemistry (Shu et al., 2012).
Chemical Modification in Polymer Science
The chemical modification of 1,4-polydienes by di(alkyl or aryl)phosphates was investigated, leading to various phosphate adducts. This research contributes to the field of polymer science, particularly in modifying polydiene materials (Derouet, Morvan, & Brosse, 2001).
Agmatine Metabolism in Fungi
The biosynthesis and degradation of agmatine in the fungus Panus tigrinus were studied, revealing multiple pathways of arginine catabolism. This research is significant in understanding nitrogen metabolism in fungi (Boldt, Miersch, & Reinbothe, 1971).
Eigenschaften
Produktname |
1,4-Diguanidiniumylbutane |
|---|---|
Molekularformel |
C6H18N6+2 |
Molekulargewicht |
174.25 g/mol |
IUPAC-Name |
diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |
InChI-Schlüssel |
HGMDNMBBCKDWTQ-UHFFFAOYSA-P |
Kanonische SMILES |
C(CC[NH+]=C(N)N)C[NH+]=C(N)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



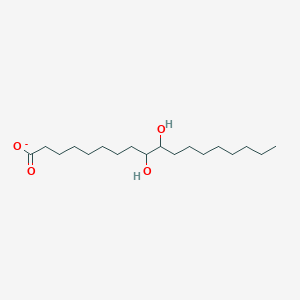
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
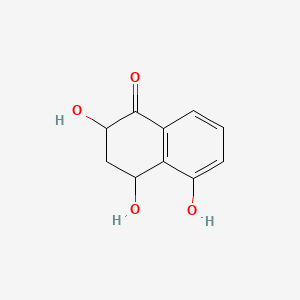
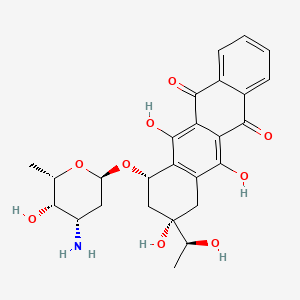


![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)
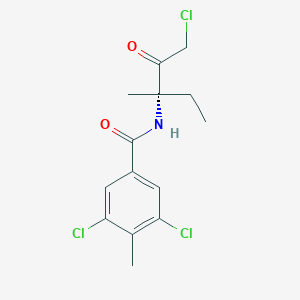
![2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)
![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)

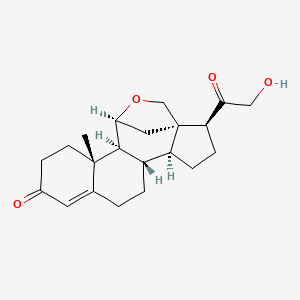
![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)